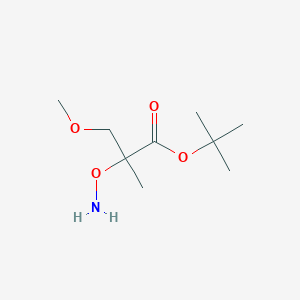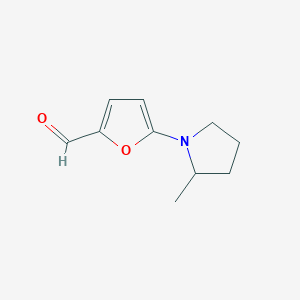
Tert-butyl 4-aminopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-aminopentanoate: is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid, where the carboxyl group is esterified with a tert-butyl group and an amino group is attached to the fourth carbon of the pentanoic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminopentanoate typically involves the esterification of 4-aminopentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-aminopentanoate can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: Tert-butyl 4-aminopentanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to investigate the activity of specific enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific metabolic or signaling pathways. Its structural features make it a candidate for the development of enzyme inhibitors or receptor agonists/antagonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other chemical manufacturing processes .
Mechanism of Action
The mechanism by which tert-butyl 4-aminopentanoate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Aminopentanoic acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl 4-aminobutanoate: Similar ester group but with a shorter carbon chain.
Tert-butyl 4-aminophenylacetate: Contains an aromatic ring instead of an aliphatic chain.
Uniqueness: Tert-butyl 4-aminopentanoate is unique due to its combination of an amino group and a tert-butyl ester group on a pentanoic acid backbone This structural feature imparts specific reactivity and stability, making it distinct from other similar compounds
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl 4-aminopentanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(10)5-6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 |
InChI Key |
WAOWMAGPPDFHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine](/img/structure/B13231226.png)



![1-[6-(4-Methylphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13231243.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13231246.png)

![[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13231256.png)
![3-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13231264.png)
